Vicriviroc Maleate

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

See also: Vicriviroc (has active moiety).

Structure

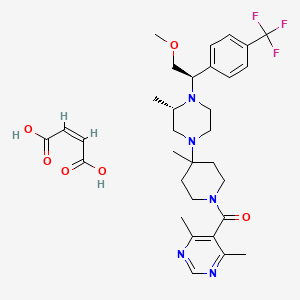

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXINKQQWHLIBJA-UCIBKFKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42F3N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599179-03-0 | |

| Record name | Vicriviroc maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0599179030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 599179-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VICRIVIROC MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3QG127N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vicriviroc Maleate mechanism of allosteric inhibition

An In-depth Technical Guide to the Allosteric Inhibition Mechanism of Vicriviroc Maleate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vicriviroc is a potent, small-molecule, noncompetitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5). By binding to a distinct site within the transmembrane (TM) domain of the receptor, Vicriviroc induces a conformational change in the extracellular loops of CCR5. This altered conformation prevents the binding of the human immunodeficiency virus type 1 (HIV-1) surface glycoprotein gp120, thereby blocking the entry of R5-tropic HIV-1 into host cells.[1][2] Vicriviroc also functions as a potent antagonist of natural chemokine signaling, inhibiting downstream pathways such as G-protein activation and calcium mobilization. This document provides a detailed technical overview of Vicriviroc's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Allosteric Inhibition of HIV-1 Entry

The primary mechanism of Vicriviroc's antiviral activity is the allosteric inhibition of the interaction between the HIV-1 gp120 envelope protein and the CCR5 coreceptor. This process can be broken down into two key steps: binding and conformational change.

2.1 Binding to a Transmembrane Pocket Unlike natural CCR5 ligands (e.g., RANTES, MIP-1α) or the gp120 protein, which interact with the N-terminus and extracellular loops (ECLs) of the receptor, Vicriviroc binds to a hydrophobic pocket located deep within the seven-transmembrane (7TM) bundle of CCR5.[2][3] Structural models, supported by mutagenesis studies and the crystal structure of the related antagonist Maraviroc bound to CCR5, indicate this pocket is formed by residues from transmembrane helices 1, 2, 3, 5, 6, and 7.[4][5] Specific interactions are predicted to occur between the trifluoromethyl phenyl group of Vicriviroc and residue I198 on TM5, and electrostatic interactions may form between the drug's tertiary nitrogen and residue E283 on TM7.[2]

2.2 Induction of Conformational Change The binding of Vicriviroc within this allosteric site induces a significant conformational change that propagates to the extracellular surface of the receptor.[2][3] This stabilizes an inactive state of CCR5.[4] The most critical consequence of this change is the structural rearrangement of the ECLs, particularly ECL2, which is a primary determinant for gp120 binding.[6][7] This drug-bound conformation of CCR5 is no longer recognized by the gp120 protein, even after gp120 has engaged the primary CD4 receptor.[3] By preventing the gp120-CCR5 interaction, Vicriviroc effectively blocks the subsequent conformational changes in the viral gp41 protein required for membrane fusion, thus halting viral entry at a critical early stage.[2]

Inhibition of Natural Chemokine Signaling

CCR5 is a G-protein coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. Vicriviroc acts as a functional antagonist, blocking these pathways.

Upon chemokine binding, CCR5 couples to heterotrimeric G-proteins, primarily of the Gαi and Gαq families.[1][8] This triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors:

-

Gαq activation stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[9]

-

Gβγ subunit signaling can activate Phosphoinositide 3-kinase (PI3K) and other pathways.[8]

The resulting increase in intracellular Ca2+ and activation of other kinases (e.g., PKC via DAG) are critical for mediating a chemotactic response, directing the migration of leukocytes to sites of inflammation.[1][9]

Vicriviroc, by stabilizing an inactive conformation of CCR5, prevents the initial G-protein coupling and activation.[4] This blockade has been demonstrated experimentally through the inhibition of chemokine-induced GTPγS binding and calcium mobilization.[10]

Quantitative Pharmacodynamics

The potency and binding affinity of Vicriviroc have been extensively characterized using various in vitro assays. The data demonstrate its high-affinity binding to CCR5 and potent inhibition of both HIV-1 replication and chemokine function.

Table 1: Vicriviroc Binding Affinity for CCR5

| Parameter | Value | Radioligand/Method | Cell/Membrane Source | Reference |

|---|---|---|---|---|

| Ki | 0.8 nM | [3H]SCH-C Competition | HTS1 cells expressing hCCR5 | [4] |

| Kd | 0.40 ± 0.02 nM | [3H]Vicriviroc Saturation | CCR5 Membranes |[11] |

Table 2: In Vitro Potency of Vicriviroc

| Assay Type | Parameter | Value Range | Target/Virus | Cell Type | Reference |

|---|---|---|---|---|---|

| Antiviral Activity | EC50 | 0.04 - 2.3 nM | Diverse HIV-1 Clades | Human PBMCs | [4] |

| Antiviral Activity | EC90 | 0.45 - 18 nM | Diverse HIV-1 Clades | Human PBMCs | [4] |

| Antiviral Activity | IC50 | ~2.96 nM (1.58 ng/mL) | R5 HIV-1 Strains | - | [5] |

| Antiviral Activity | IC90 | ~18.74 nM (10 ng/mL) | R5 HIV-1 Strains | - | [5] |

| Chemotaxis Inhibition | IC50 | < 1.0 nM | MIP-1α | Ba/F3-CCR5 cells | [4] |

| Ca2+ Flux Inhibition | IC50 | ~5-10 nM | RANTES | U-87-CCR5 cells | [4] |

| GTPγS Binding Inhibition | IC50 | 4.2 ± 1.3 nM | RANTES | HTS-hCCR5 membranes | [4] |

Note: ng/mL values were converted to nM using Vicriviroc's molar mass of 533.629 g/mol .

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the allosteric inhibitory mechanism of Vicriviroc.

5.1 Radioligand Competition Binding Assay This assay quantifies the affinity of a test compound (Vicriviroc) for a receptor (CCR5) by measuring its ability to compete off a radiolabeled ligand with known affinity.

Protocol:

-

Membrane Preparation: Homogenize cells engineered to overexpress human CCR5 (e.g., HTS1 or CHO cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.6 with protease inhibitors). Centrifuge at low speed to remove nuclei, then pellet membranes via high-speed centrifugation (e.g., 20,000 x g for 20 min). Wash the pellet, then resuspend in binding buffer. Quantify protein concentration (e.g., BCA assay).[4][12]

-

Assay Setup: In a 96-well plate, combine CCR5-expressing membranes (1-5 µg protein/well), a fixed concentration of a suitable radioligand (e.g., 1-4 nM of [3H]SCH-C), and serial dilutions of Vicriviroc.[4]

-

Incubation: Incubate the plate for a prolonged period (e.g., 24 hours) at room temperature with gentle agitation to ensure equilibrium is reached, as Vicriviroc has a slow dissociation rate.[4][11]

-

Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI). This traps the membranes with bound radioligand while unbound radioligand passes through.[12]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Vicriviroc to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[4]

5.2 Calcium Flux (Mobilization) Assay This cell-based functional assay measures a receptor's ability to signal through the Gαq pathway by detecting changes in intracellular calcium concentration.

Protocol:

-

Cell Plating: Seed CCR5-expressing cells (e.g., U-87 astroglioma or HEK-293 cells) into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to allow adherence.[4][13]

-

Dye Loading: Remove culture medium and add a loading buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for approximately 1 hour at 37°C. The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye inside.[13]

-

Compound Addition: Place the plate into a fluorescent imaging plate reader (FLIPR) or FlexStation. The instrument first establishes a baseline fluorescence reading. It then performs the first injection, adding various concentrations of the antagonist (Vicriviroc) or buffer control to the wells. Incubate for a short period (e.g., 5 minutes).[14]

-

Agonist Stimulation: The instrument performs a second injection, adding a fixed concentration (e.g., EC80) of a CCR5 agonist like RANTES to all wells to stimulate the receptor.[4]

-

Signal Detection: The instrument continuously records fluorescence intensity before and after each injection. Agonist binding to uninhibited receptors triggers Ca2+ release, causing a sharp increase in fluorescence from the dye.

-

Data Analysis: The inhibitory effect of Vicriviroc is quantified by measuring the reduction in the peak fluorescent signal in its presence compared to the control wells. Plot the percent inhibition against Vicriviroc concentration to determine the IC50.

5.3 Chemotaxis Assay This assay measures the ability of a compound to block the directed migration of cells towards a chemoattractant.

Protocol:

-

Cell Preparation: Use cells expressing CCR5 (e.g., Ba/F3-CCR5 or primary T-cells). Starve the cells in serum-free medium for several hours to reduce basal migration. Resuspend the cells in assay medium.[4][15]

-

Assay Setup: Use a Boyden chamber or a 96-well plate with Transwell inserts (typically with a 5 µm pore size membrane).

-

Chemoattractant Addition: Add assay medium containing a CCR5 chemoattractant (e.g., 0.3 nM MIP-1α) to the lower wells of the chamber.[14]

-

Inhibitor and Cell Addition: In separate tubes, pre-incubate the starved cells with various concentrations of Vicriviroc or a vehicle control. Add the cell suspensions to the upper chamber (the Transwell insert).

-

Incubation: Incubate the plate for several hours (e.g., 4 hours) at 37°C in a CO2 incubator. During this time, cells in the top chamber will migrate through the porous membrane towards the chemoattractant in the bottom chamber.

-

Quantification: Remove the inserts. Quantify the number of cells that have migrated into the lower chamber. This can be done by lysing the migrated cells and using a fluorescent dye (e.g., Calcein AM) to measure cell number with a plate reader, or by direct cell counting via flow cytometry.[15][16]

-

Data Analysis: Calculate the percentage of migration inhibition for each Vicriviroc concentration relative to the control (chemoattractant alone). Determine the IC50 from the resulting dose-response curve.

5.4 [35S]GTPγS Binding Assay This is a functional assay that directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation.

Protocol:

-

Membrane Preparation: Prepare membranes from CCR5-expressing cells as described in the radioligand binding assay (Section 5.1).[4]

-

Compound Pre-incubation: In a 96-well plate, pre-incubate the membranes (e.g., 4 µ g/well ) with serial dilutions of Vicriviroc in assay buffer (containing MgCl2 and GDP) for an extended period (e.g., 24 hours at 4°C) to allow for slow binding kinetics.[4][17]

-

Agonist Stimulation: Warm the plate to room temperature and add a fixed concentration of a CCR5 agonist (e.g., 1 nM RANTES) to stimulate the receptor. Incubate for 1 hour.[17]

-

[35S]GTPγS Addition: Add a low concentration (e.g., 0.1 nM) of [35S]GTPγS to initiate the binding reaction. Incubate for another 1 hour. In agonist-stimulated wells not containing an antagonist, the receptor activation will catalyze the exchange of GDP for [35S]GTPγS on the Gα subunits.[10][17]

-

Separation & Quantification: Terminate the reaction by rapid filtration, similar to the radioligand binding assay, to trap the membranes. Measure the incorporated radioactivity with a scintillation counter.[10]

-

Data Analysis: Determine the IC50 of Vicriviroc by plotting the percent inhibition of agonist-stimulated [35S]GTPγS binding versus the drug concentration.

5.5 PBMC-Based HIV-1 Antiviral Assay This assay determines the efficacy of a drug in preventing HIV-1 infection and replication in primary human immune cells, the natural target of the virus.

Protocol:

-

PBMC Isolation and Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. To make them susceptible to HIV-1 infection, stimulate the cells for 2-3 days with a mitogen like phytohemagglutinin (PHA) in culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and Interleukin-2 (IL-2).[18][19]

-

Infection: After stimulation, wash the cells and infect them with a standardized amount of an R5-tropic HIV-1 laboratory strain or clinical isolate.

-

Inhibitor Addition: Plate the infected cells in a 96-well plate and add serial dilutions of Vicriviroc. Include "no drug" controls (virus only) and "no virus" controls (cells only).[20]

-

Culture: Culture the plates for an extended period, typically 7-8 days, at 37°C. Halfway through the incubation, a partial media change may be performed, adding fresh media containing the appropriate concentration of Vicriviroc.[20]

-

Replication Readout: At the end of the culture period, collect the cell supernatant. Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein using a commercial p24 ELISA kit.

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the "no drug" control. Determine the 50% and 90% effective concentrations (EC50 and EC90) from the dose-response curve.

Conclusion

This compound employs a sophisticated mechanism of noncompetitive allosteric inhibition to prevent R5-tropic HIV-1 entry. By binding to a transmembrane pocket on the CCR5 receptor, it stabilizes an inactive receptor conformation that is unrecognizable to the viral gp120 protein, effectively halting the fusion process. This mechanism is distinct from that of natural chemokine ligands, and Vicriviroc also serves as a potent antagonist of the receptor's endogenous signaling functions. The high-affinity binding and potent antiviral activity, demonstrated through a suite of well-defined biochemical and cell-based assays, validate CCR5 as a key therapeutic target and establish Vicriviroc as a powerful exemplar of allosteric drug action.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Vicriviroc - Wikipedia [en.wikipedia.org]

- 3. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density - PMC [pmc.ncbi.nlm.nih.gov]

- 17. unitedrelay.org [unitedrelay.org]

- 18. hiv.lanl.gov [hiv.lanl.gov]

- 19. hiv.lanl.gov [hiv.lanl.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Discovery and Development of Vicriviroc Maleate

Abstract

Vicriviroc (formerly SCH 417690 or SCH-D) is a potent, second-generation, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] Developed by Schering-Plough (later Merck), it was investigated as an antiretroviral agent for the treatment of HIV-1 infection.[1][4] As an entry inhibitor, vicriviroc blocks R5-tropic HIV-1 from entering host CD4+ T-cells by binding to the CCR5 co-receptor.[5][6][7] Its development emerged from the need to improve upon first-generation CCR5 antagonists, such as SCH-C, which showed potential for cardiac toxicity.[1][8][9] Vicriviroc demonstrated potent antiviral activity, a favorable pharmacokinetic profile, and synergistic effects with other antiretroviral classes in preclinical and early clinical studies.[8][9][10] However, despite promising initial results, its development for HIV-1 infection in treatment-experienced patients was ultimately halted after Phase III trials failed to meet primary efficacy endpoints.[1][11] Development for treatment-naive patients was also discontinued.[4] This guide provides a detailed technical overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols associated with this compound.

Discovery and Rationale

The discovery of HIV-1 co-receptors, primarily CCR5 and CXCR4, in the mid-1990s presented a novel target for antiretroviral therapy.[12][13] Individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) exhibit natural resistance to R5-tropic HIV-1 infection with no apparent adverse phenotype, validating CCR5 as a viable drug target.[1]

Schering-Plough developed one of the first small-molecule CCR5 antagonists, SCH-C (SCH 351125), which successfully validated the therapeutic concept in early clinical trials by significantly reducing viral loads.[8] However, development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc), a safety concern linked to off-target effects on the hERG ion channel.[1][8]

This led to a focused effort to identify a second-generation antagonist with an improved safety and efficacy profile. Through high-throughput screening and structure-activity relationship (SAR) analysis of a piperazine core series, Vicriviroc (SCH 417690) was identified.[1][8] It was selected for clinical development based on its potent anti-HIV-1 activity, superior pharmacokinetic properties, and significantly reduced affinity for the hERG channel compared to SCH-C.[3][8][9]

Logical Development Flow

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. Vicriviroc - Merck & Co - AdisInsight [adisinsight.springer.com]

- 3. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 [pubmed.ncbi.nlm.nih.gov]

- 4. Merck stops development of CCR5 inhibitor vicriviroc | aidsmap [aidsmap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]

- 7. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Vicriviroc Maleate: A Selective CCR5 Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed initially by Schering-Plough, it represents a class of antiretroviral drugs known as entry inhibitors, which block the human immunodeficiency virus type 1 (HIV-1) from entering host cells.[1][3] Specifically, vicriviroc targets R5-tropic HIV-1, the strain that predominates, particularly in early-stage infection. This document provides a comprehensive technical overview of vicriviroc maleate, detailing its mechanism of action, quantitative efficacy and pharmacokinetic data, key experimental protocols for its evaluation, and visual representations of the biological pathways it modulates.

Core Mechanism of Action

Vicriviroc is a noncompetitive, allosteric antagonist of the CCR5 receptor.[1][4] Its mechanism does not involve direct competition with the natural chemokine ligands of CCR5 or the HIV-1 envelope glycoprotein gp120 at their respective binding sites. Instead, vicriviroc binds with high affinity to a hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4]

This binding induces a conformational change in the extracellular loops of the CCR5 protein.[1][4] The altered conformation of the receptor prevents the viral surface glycoprotein gp120 from engaging with it, a critical step that follows the initial binding of gp120 to the primary CD4 receptor on the host T-cell or macrophage.[5][6] By preventing the gp120-CCR5 interaction, vicriviroc effectively blocks the subsequent conformational changes in the viral gp41 protein required for the fusion of the viral and cellular membranes. Consequently, the virus is unable to enter and infect the host cell.[1][5]

Functional assays have confirmed that vicriviroc acts as a receptor antagonist by inhibiting the signaling pathways normally initiated by natural CCR5 ligands like RANTES (CCL5) and MIP-1α (CCL3).[5][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data for vicriviroc from preclinical and clinical studies.

Table 1: In Vitro Potency and Binding Affinity of Vicriviroc

| Parameter | Value | Assay/Condition | Reference |

| Binding Affinity (Ki) | 2.5 nM | CCR5 Competition Binding | [8] |

| Binding Affinity (Kd) | 0.40 ± 0.02 nM | [3H]vicriviroc Binding | [9] |

| Antiviral Activity (EC50) | 0.04 - 2.3 nM | Panel of diverse HIV-1 isolates in PBMCs | [5][8] |

| Antiviral Activity (IC90) | 0.45 - 18 nM | Panel of diverse HIV-1 isolates in PBMCs | [5][8] |

| Chemokine Inhibition (IC50) | < 1.0 nM | MIP-1α induced chemotaxis | [5][8] |

| Signaling Inhibition (IC50) | 4.2 ± 1.3 nM | RANTES-induced GTPγS binding | [5][8] |

| hERG Channel Activity (IC50) | 5.8 µM | Ion channel affinity assay | [8] |

Table 2: Clinical Efficacy of Vicriviroc in Treatment-Experienced Patients (Phase II Data)

| Study / Endpoint | Vicriviroc Dose | Result | Placebo Result | Reference |

| ACTG 5211 (Week 48) | 10 mg & 15 mg | Median Viral Load Decrease: 1.92 & 1.44 log10 copies/mL | N/A (Compared to baseline) | [1] |

| 10 mg & 15 mg | Median CD4 Count Increase: 130 & 96 cells/µL | N/A (Compared to baseline) | [1] | |

| 10 mg & 15 mg | % with HIV-1 RNA <50 copies/mL: 37% & 27% | 11% | [1] | |

| 14-Day Monotherapy | 25 mg & 50 mg (b.i.d) | % with ≥1.5 log10 HIV RNA decline: 46% & 45% | N/A (Compared to baseline) | [10] |

| VICTOR-E1 (Week 48) | 20 mg & 30 mg | Sustained viral suppression and increased CD4 counts with OBT* | N/A | [1] |

*OBT: Optimized Background Therapy

Table 3: Pharmacokinetic Profile of Vicriviroc

| Parameter | Value / Observation | Condition | Reference |

| Half-life (t1/2) | 28 - 33 hours | Following oral administration | [10] |

| Dosing Regimen | Once-daily | Supported by long half-life | [1][2] |

| Metabolism | Primarily via Cytochrome P450 CYP3A4 | N/A | [2] |

| Drug Interactions | Ritonavir significantly increases Vicriviroc Cmax and AUC | Co-administration | [6] |

| Efavirenz significantly lowers Vicriviroc Cmax and AUC | Co-administration | [6] | |

| PK/PD Correlation | Cmin >54 ng/mL associated with greater viral load drop | Treatment-experienced patients | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize vicriviroc.

CCR5 Receptor Binding Assay

This assay quantifies the affinity of vicriviroc for the CCR5 receptor.

-

Objective: To determine the binding constant (Ki or Kd) of vicriviroc for CCR5.

-

Materials:

-

Cell membranes from a cell line stably overexpressing human CCR5 (e.g., HTS-hCCR5 cells).[12]

-

Radiolabeled ligand, such as [3H]vicriviroc or another high-affinity CCR5 radioligand.

-

Unlabeled vicriviroc for competition.

-

Binding buffer (e.g., HEPES buffer with MgCl2, CaCl2, and BSA).

-

Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.

-

Microplates and a microplate scintillation counter.

-

-

Methodology:

-

Incubate a fixed amount of CCR5-expressing cell membranes with WGA-SPA beads.

-

Add a constant, low concentration of the radiolabeled ligand to all wells.

-

Add varying concentrations of unlabeled vicriviroc (or other test compounds) to the wells to compete for binding.

-

Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

Measure the radioactivity in each well using a scintillation counter. The amount of bound radioligand is inversely proportional to the concentration of the competing unlabeled compound.

-

Calculate the IC50 value (the concentration of vicriviroc that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]

-

HIV-1 Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of vicriviroc to inhibit HIV-1 replication in primary human cells.

-

Objective: To determine the effective concentration (EC50/EC90) of vicriviroc against R5-tropic HIV-1.

-

Materials:

-

Human PBMCs isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

-

Laboratory-adapted or clinical isolates of R5-tropic HIV-1.

-

Serial dilutions of this compound.

-

Culture medium (e.g., RPMI 1640 with fetal bovine serum and IL-2).

-

HIV-1 p24 antigen ELISA kit.

-

-

Methodology:

-

Plate PHA-stimulated PBMCs in a 96-well plate.

-

Add serial dilutions of vicriviroc to the wells and pre-incubate for 1 hour at 37°C.

-

Infect the cells with a standardized amount of R5-tropic HIV-1.

-

Culture the cells for 5-7 days, replacing the medium containing the corresponding drug concentration every 2-3 days.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 replication by measuring the concentration of p24 capsid protein in the supernatant using an ELISA.

-

Plot the percentage of viral inhibition against the vicriviroc concentration and determine the EC50 and EC90 values using non-linear regression analysis.

-

TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibition

This is a high-throughput, cell-based assay to screen for HIV-1 entry inhibitors.

-

Objective: To quantify the inhibition of HIV-1 entry by vicriviroc.

-

Materials:

-

TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene).[13]

-

R5-tropic HIV-1 (typically Env-pseudotyped virus).

-

Serial dilutions of vicriviroc.

-

Culture medium (e.g., DMEM with fetal bovine serum).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Methodology:

-

Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with serial dilutions of vicriviroc for 1 hour at 37°C.

-

Add a standardized amount of R5-tropic HIV-1 to the wells.

-

Incubate for 48 hours at 37°C. During this time, viruses that successfully enter the cells will lead to the expression of the Tat protein, which transactivates the LTR promoter, driving luciferase expression.

-

Lyse the cells and add luciferase assay substrate.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of inhibition of viral entry based on the reduction in luciferase signal compared to untreated, infected control wells. Determine the IC50 value from the dose-response curve.

-

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological and experimental contexts for vicriviroc.

CCR5 Signaling Pathway

The CCR5 receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural chemokine ligands, initiates a cascade of intracellular signals crucial for immune cell trafficking and function.

Caption: Canonical CCR5 signaling cascade initiated by chemokine binding.

Mechanism of HIV-1 Entry and Inhibition by Vicriviroc

This diagram illustrates the multi-step process of R5-tropic HIV-1 entry into a host cell and the specific step at which vicriviroc intervenes.

Caption: Vicriviroc allosterically blocks HIV-1 gp120-CCR5 interaction.

Experimental Workflow for Vicriviroc Evaluation

This flowchart outlines the logical progression of experiments to characterize a novel CCR5 antagonist like vicriviroc.

Caption: A streamlined workflow for the evaluation of a CCR5 antagonist.

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hivclinic.ca [hivclinic.ca]

- 7. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 10. Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hiv.lanl.gov [hiv.lanl.gov]

Vicriviroc Maleate: A Technical Guide to a CCR5-Tropic HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] Developed by Schering-Plough (now Merck), it was investigated as an antiretroviral agent for the treatment of HIV-1 infection.[1][4] Vicriviroc specifically targets R5-tropic HIV-1 strains, which utilize the CCR5 coreceptor to enter and infect host CD4+ T-cells.[3][5] By blocking this interaction, vicriviroc acts as a viral entry inhibitor, a class of antiretrovirals that prevent the initial stages of the HIV-1 life cycle.[1][6] Although it demonstrated significant antiviral activity in early clinical trials, it ultimately did not meet its primary efficacy endpoints in Phase III studies for treatment-experienced patients and regulatory approval was not pursued for this population.[1][7][8] This guide provides a detailed technical overview of vicriviroc maleate, its mechanism of action, the experimental protocols used in its evaluation, and a summary of its clinical development.

Core Mechanism of Action

Vicriviroc is a noncompetitive, allosteric antagonist of the CCR5 receptor.[1][2] It binds to a hydrophobic pocket located between the transmembrane helices of the CCR5 protein, near the extracellular surface.[1][2] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 envelope glycoprotein gp120 from engaging with its binding site on CCR5.[1] This steric hindrance effectively blocks the membrane fusion process, thereby inhibiting the entry of R5-tropic HIV-1 into the host cell.[1][2] Functional assays have confirmed that vicriviroc acts as a true antagonist, inhibiting chemokine-induced signaling pathways such as calcium flux and chemotaxis, without initiating any signaling itself.[3][5]

Quantitative Data Summary

The antiviral activity and clinical efficacy of vicriviroc have been quantified in numerous studies. The following tables summarize key data from in vitro experiments and major clinical trials.

Table 1: In Vitro Antiviral Activity of Vicriviroc

| Assay Type | HIV-1 Isolate(s) | Metric | Value (nM) | Reference(s) |

|---|---|---|---|---|

| PBMC Infection Assay | Panel of 30 R5-tropic isolates | Geometric Mean EC₅₀ | 0.04 - 2.3 | [5] |

| PBMC Infection Assay | Panel of 30 R5-tropic isolates | Geometric Mean EC₉₀ | 0.45 - 18 | [5] |

| Chemotaxis Assay | MIP-1α induced | IC₅₀ | < 1.0 | [5] |

| Pseudovirus Infectivity | Wild-type (JrCSF envelope) | EC₅₀ | Comparable to control | [5] |

| Pseudovirus Infectivity | Drug-resistant mutants (RTI, PRI, MDR) | EC₅₀ | Comparable to control |[5] |

PBMC: Peripheral Blood Mononuclear Cell; EC₅₀/EC₉₀: 50%/90% Effective Concentration; IC₅₀: 50% Inhibitory Concentration; RTI: Reverse Transcriptase Inhibitor; PRI: Protease Inhibitor; MDR: Multi-Drug Resistant.

Table 2: Efficacy of Vicriviroc in Phase II Clinical Trials

| Trial | Population | Treatment Arm | Duration | Mean HIV-1 RNA Change (log₁₀ copies/mL) | Mean CD4+ Count Change (cells/mm³) | Reference(s) |

|---|---|---|---|---|---|---|

| ACTG 5211 | Treatment-Experienced | Placebo + OBT | 24 Weeks | -0.29 | -9 | [9] |

| 5 mg Vicriviroc + OBT | 24 Weeks | -1.51 | +84 | [9][10] | ||

| 10 mg Vicriviroc + OBT | 24 Weeks | -1.86 | +142 | [9][10] | ||

| 15 mg Vicriviroc + OBT | 24 Weeks | -1.68 | +142 | [9][10] | ||

| VICTOR-E1 | Treatment-Experienced | Placebo + OBT | 48 Weeks | N/A (% <50 copies: 25%) | N/A | [11] |

| 20 mg Vicriviroc + OBT | 48 Weeks | N/A | Increased | [1][12] |

| | | 30 mg Vicriviroc + OBT | 48 Weeks | N/A (% <50 copies: 59%) | Increased |[1][11][12] |

OBT: Optimized Background Therapy.

Table 3: Efficacy of Vicriviroc in Phase III Clinical Trials (Pooled Data)

| Trial | Population | Treatment Arm | Duration | % with HIV-1 RNA <50 copies/mL | Reference(s) |

|---|---|---|---|---|---|

| VICTOR-E3 & E4 | Treatment-Experienced | Placebo + OBT | 48 Weeks | 62% | [7][8][13] |

| 30 mg Vicriviroc + OBT | 48 Weeks | 64% | [7][8][13] | ||

| (subgroup with ≤2 active drugs in OBT) | Placebo + OBT | 48 Weeks | 55% | [7][13] |

| | (subgroup with ≤2 active drugs in OBT) | 30 mg Vicriviroc + OBT | 48 Weeks | 70% |[7][13] |

Experimental Protocols

The evaluation of vicriviroc involved a range of standardized and specialized laboratory procedures.

HIV-1 Coreceptor Tropism Assays

Determining whether a patient's viral population uses CCR5 (R5-tropic), CXCR4 (X4-tropic), or both (dual/mixed-tropic) is essential before considering a CCR5 antagonist.[14][15][16]

-

Phenotypic Assays (e.g., Trofile® Assay):

-

Viral RNA/DNA Extraction: Isolate viral RNA from patient plasma or proviral DNA from cells.[17]

-

PCR Amplification: Amplify the viral envelope gene (gp160).

-

Recombinant Virus Generation: Clone the patient-derived envelope gene into a replication-defective HIV-1 vector (often containing a luciferase reporter gene). Co-transfect this vector with an envelope expression plasmid into producer cells (e.g., HEK293).[16][18]

-

Infection of Target Cells: Harvest the resulting pseudoviruses and use them to infect two types of engineered target cell lines: one expressing CD4 and CCR5, and another expressing CD4 and CXCR4.[14][16]

-

Readout: After a set incubation period (e.g., 72 hours), measure the reporter gene activity (e.g., luminescence).[5]

-

Tropism Determination: Infection of the CCR5-expressing cells indicates an R5-tropic virus, while infection of the CXCR4-expressing cells indicates an X4-tropic virus. Infection of both cell lines signifies a dual/mixed population.[14][15]

-

-

Genotypic Assays:

-

Sequencing: Isolate viral RNA/DNA and sequence the V3 loop region of the envelope gene, which is the primary determinant of coreceptor usage.[14][17]

-

Bioinformatic Analysis: Input the V3 sequence into a bioinformatic algorithm (e.g., Geno2Pheno) that predicts coreceptor tropism based on sequence patterns and known genotype-phenotype correlations.[15][17]

-

Antiviral Activity Assays

These assays measure the ability of vicriviroc to inhibit HIV-1 replication in a cell-based system.

-

PBMC Infection Assay:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and stimulate them with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.

-

Infection: Pre-incubate the stimulated PBMCs with serial dilutions of vicriviroc. Then, add a known quantity of a laboratory-adapted or clinical isolate of R5-tropic HIV-1.

-

Incubation: Culture the infected cells for several days.

-

Readout: Measure the extent of viral replication, typically by quantifying the amount of p24 antigen or reverse transcriptase activity in the culture supernatant.

-

Analysis: Plot the inhibition of viral replication against the drug concentration to determine the EC₅₀ and EC₉₀ values.[5]

-

-

Pseudovirus Infectivity Assay (Single-Cycle):

-

Virus Production: Generate pseudoviruses as described in the phenotypic tropism assay protocol.[5]

-

Infection: Seed target cells (e.g., U87-CD4-CCR5) in a multi-well plate. Add serial dilutions of vicriviroc to the wells, followed by the addition of the pseudovirus stock.[5]

-

Incubation: Culture the cells for 48-72 hours.[5]

-

Readout: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase).[5]

-

Analysis: Calculate the percent inhibition of infectivity at each drug concentration to determine the EC₅₀.[5]

-

Functional Assays for CCR5 Antagonism

These experiments confirm that vicriviroc blocks the natural signaling function of the CCR5 receptor.

-

Chemotaxis Assay:

-

Cell Preparation: Use a cell line that expresses CCR5 (e.g., Ba/F3-CCR5).[5]

-

Assay Setup: Place the cells in the upper chamber of a transwell plate (e.g., ChemoTx system), which is separated from the lower chamber by a porous membrane.[19]

-

Treatment: Add serial dilutions of vicriviroc to the cells. Place a chemokine ligand for CCR5 (e.g., MIP-1α, RANTES) in the lower chamber to act as a chemoattractant.[5][19]

-

Incubation: Allow the cells to migrate through the membrane towards the chemokine for a set period.

-

Quantification: Measure the number of cells that have migrated to the lower chamber, often using a cell viability reagent (e.g., Cell Titer-Glo).[19]

-

Analysis: Determine the IC₅₀ of vicriviroc for inhibiting chemokine-induced migration.[5]

-

-

Calcium Flux Assay:

-

Cell Loading: Load CCR5-expressing cells (e.g., U-87-CCR5) with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[19]

-

Treatment: Add vicriviroc to the cells.

-

Stimulation: Stimulate the cells with a CCR5 ligand (e.g., RANTES).

-

Measurement: Use a fluorometer to measure the change in intracellular calcium concentration. An antagonist will block the fluorescence increase that normally occurs upon chemokine stimulation.[3]

-

Clinical Development and Trial Outcomes

Vicriviroc underwent extensive clinical evaluation in both treatment-naïve and treatment-experienced HIV-1 infected individuals.

-

Phase II Studies: In the ACTG 5211 trial, vicriviroc added to an optimized background therapy (OBT) showed potent virologic suppression in treatment-experienced patients.[9][10] At 24 weeks, the 10 mg and 15 mg doses resulted in mean viral load reductions of -1.86 and -1.68 log₁₀ copies/mL, respectively, compared to -0.29 log₁₀ for placebo.[9] Similarly, the VICTOR-E1 study demonstrated that a significantly higher proportion of patients receiving 30 mg vicriviroc achieved undetectable viral loads (<50 copies/mL) at 48 weeks compared to placebo (59% vs. 25%).[11] These promising results supported advancement into larger Phase III trials.[13]

-

Phase III Studies: Two identical, large-scale Phase III trials, VICTOR-E3 and VICTOR-E4, were conducted in treatment-experienced patients.[7][13] The primary endpoint was the proportion of subjects with HIV-1 RNA <50 copies/mL at 48 weeks. The pooled results showed no statistically significant difference between the vicriviroc and placebo arms (64% vs. 62%, respectively).[7][8] The lack of superiority was attributed to the unexpectedly high efficacy of the potent, ritonavir-boosted optimized background regimens used in both arms of the study.[7][20] However, a post-hoc analysis revealed that in the subset of patients whose OBT contained two or fewer fully active drugs, vicriviroc provided a statistically significant benefit (70% vs. 55% achieving viral suppression).[7][13] Despite this finding, Merck announced it would not seek regulatory approval for vicriviroc in this patient population based on the primary outcome.[8]

Resistance to Vicriviroc

Resistance to CCR5 antagonists like vicriviroc can emerge through two primary mechanisms:

-

Coreceptor Switch: The virus may evolve to use the CXCR4 coreceptor for entry, rendering CCR5 antagonists ineffective. The emergence of dual/mixed or X4-tropic virus was observed in a subset of patients experiencing virologic failure on vicriviroc.[6]

-

Binding Site Mutations: The virus can acquire mutations in the envelope protein, particularly in the V3 loop, that allow gp120 to bind to the CCR5 receptor even when it is in the vicriviroc-bound conformation.[21] This form of resistance is often characterized by a reduction in the maximal percent inhibition (MPI) in phenotypic assays, rather than a large shift in the IC₅₀.[21] Mutations in other variable loops, such as V2 and V4, may also contribute to the resistance phenotype.[21]

Conclusion

This compound is a well-characterized CCR5 antagonist that potently inhibits the replication of R5-tropic HIV-1 in vitro and demonstrated significant virologic and immunologic benefits in Phase II clinical trials. Its mechanism as an allosteric entry inhibitor represents a distinct approach to antiretroviral therapy. While its development for treatment-experienced patients was halted due to the failure to show superiority over highly potent background regimens in Phase III trials, the extensive data gathered on its activity, pharmacology, and resistance profile provide valuable insights for the continued development of HIV entry inhibitors and the broader field of antiretroviral drug development.

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Merck Reports Initial Results of Phase III Studies with Vicriviroc in Treatment-Experienced HIV-Infected Patients | Technology Networks [technologynetworks.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Vicriviroc Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]

- 12. Long-Term Safety of Vicriviroc: out to 4 yrs [natap.org]

- 13. researchgate.net [researchgate.net]

- 14. HIV-1 Coreceptor Tropism Ultradeep Sequencing | Quest Diagnostics [questdiagnostics.com]

- 15. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]

- 17. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 18. hiv.lanl.gov [hiv.lanl.gov]

- 19. researchgate.net [researchgate.net]

- 20. CCR5 antagonist vicriviroc fails to surpass potent background regimen | aidsmap [aidsmap.com]

- 21. Mutations in variable domains of the HIV-1 envelope gene can have a significant impact on maraviroc and vicriviroc resistance - PMC [pmc.ncbi.nlm.nih.gov]

Vicriviroc Maleate: A Comprehensive Technical Guide to its Potential in Non-HIV Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicriviroc, a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist originally developed for the treatment of HIV-1 infection, is now being explored for its therapeutic potential in a range of non-HIV indications, primarily in the field of oncology. This technical guide provides an in-depth overview of the core scientific principles underlying Vicriviroc's repurposed applications, focusing on its mechanism of action, preclinical evidence, and clinical data in cancer. Detailed experimental protocols and a thorough examination of the CCR5 signaling pathway are presented to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance the therapeutic utility of Vicriviroc and other CCR5 antagonists in non-HIV disease contexts.

Introduction to Vicriviroc Maleate

Vicriviroc is a small molecule that acts as a non-competitive allosteric antagonist of the CCR5 receptor.[1] While its development for HIV was halted due to not meeting primary efficacy endpoints in late-stage trials, the scientific community has recognized the potential of targeting the CCR5 pathway in other diseases where this receptor plays a crucial role.[2] The misexpression and activation of CCR5 have been implicated in the pathogenesis of various cancers, inflammatory disorders, and graft-versus-host disease (GVHD), opening new avenues for the therapeutic application of CCR5 antagonists like Vicriviroc.[3][4][5]

Mechanism of Action Beyond HIV

The therapeutic rationale for Vicriviroc in non-HIV applications stems from the multifaceted role of the CCR5 receptor in pathological processes. CCR5, a G protein-coupled receptor, is a key mediator of inflammation and immune cell trafficking.[6] Its ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), are often upregulated in the tumor microenvironment and at sites of inflammation.[3]

The binding of these chemokines to CCR5 on various cell types, including cancer cells, immune cells (such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)), and stromal cells, triggers a cascade of downstream signaling events.[4][7] These signaling pathways, including the PI3K/Akt, NF-κB, and STAT pathways, are integral to processes that drive disease progression, such as cell proliferation, survival, migration, and invasion.[4][6] By blocking the interaction of these ligands with CCR5, Vicriviroc can disrupt these pathological signaling cascades.

Preclinical and Clinical Evidence in Oncology

The potential of Vicriviroc and other CCR5 antagonists in cancer is the most extensively studied non-HIV application. The overexpression of CCR5 has been correlated with poor prognosis in several cancers, including breast, colorectal, and prostate cancer.[4][8]

Colorectal Cancer

A completed Phase II clinical trial (NCT03631407) evaluated the safety and efficacy of Vicriviroc in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced/metastatic microsatellite stable (MSS) colorectal cancer.[3][9]

Table 1: Summary of Phase II Clinical Trial (NCT03631407) of Vicriviroc in Colorectal Cancer [3]

| Parameter | Vicriviroc 150 mg + Pembrolizumab | Vicriviroc 250 mg + Pembrolizumab |

| Number of Patients | 20 | 20 |

| Objective Response Rate (ORR) | 5% (1 partial response) | 5% (1 partial response) |

| Dose-Limiting Toxicities (DLTs) | 0 | 2 (Grade 4 encephalopathy, Grade 4 pneumonitis) |

While the antitumor activity was limited in this heavily pre-treated patient population, the toxicity of the combination was considered manageable.[3]

Other Cancers

Preclinical studies have demonstrated the potential of CCR5 antagonists in various other cancer types. For instance, in models of breast cancer, CCR5 inhibition has been shown to block cancer cell invasiveness and reduce metastatic colonization.[10] Similarly, in gastric cancer cell lines, CCR5 antagonism has been found to reduce cell migration and adhesion.[11]

Potential in Inflammatory Diseases and Graft-Versus-Host Disease

The role of CCR5 in mediating inflammatory responses suggests the potential utility of Vicriviroc in inflammatory and autoimmune diseases. By blocking the recruitment of inflammatory cells to sites of tissue damage, CCR5 antagonists could ameliorate disease severity.

Furthermore, there is a strong rationale for the use of CCR5 inhibitors in preventing and treating graft-versus-host disease (GVHD), a major complication of allogeneic hematopoietic stem cell transplantation.[5] GVHD is driven by the migration of donor T cells to host tissues, a process in which CCR5 plays a significant role. A clinical trial using the CCR5 antagonist Maraviroc has shown promise in preventing acute and chronic GVHD.[5] While specific data for Vicriviroc in GVHD is limited, the shared mechanism of action suggests its potential in this setting.

Signaling Pathways

The therapeutic effects of Vicriviroc are mediated through the inhibition of CCR5-driven signaling pathways. Understanding these pathways is crucial for identifying responsive patient populations and developing rational combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. CCR5 Polyclonal Antibody (PA1-41303) [thermofisher.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. Safety and Efficacy of Vicriviroc (MK-7690) in Combination With Pembrolizumab (MK-3475) in Participants With Advanced/Metastatic Microsatellite Stable (MSS) Colorectal Cancer (CRC) (MK-7690-046) [clin.larvol.com]

- 7. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

- 8. Safety and Efficacy of Vicriviroc (MK-7690) in Combination With Pembrolizumab in Patients With Advanced or Metastatic Microsatellite Stable Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. rupress.org [rupress.org]

- 11. esmed.org [esmed.org]

Methodological & Application

Vicriviroc Maleate: Application Notes and Protocols for In Vitro HIV-1 Entry Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro HIV-1 entry assays using Vicriviroc Maleate, a potent CCR5 co-receptor antagonist. Vicriviroc has been a key compound in the study of HIV-1 entry inhibition and the development of novel antiretroviral therapies.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-cells and macrophages.[1] This initial binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[2] this compound is a small-molecule inhibitor that specifically targets the CCR5 co-receptor, preventing its interaction with gp120 and thereby blocking the entry of CCR5-tropic (R5) HIV-1 strains.[3][4] Vicriviroc acts as a noncompetitive allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][5] This binding induces a conformational change in CCR5, which in turn prevents the gp120-CCR5 interaction required for subsequent membrane fusion and viral entry.[1]

Mechanism of Action Signaling Pathway

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of Vicriviroc against various R5-tropic HIV-1 isolates. The data is presented as the mean 50% and 90% effective concentrations (EC50 and EC90), which represent the drug concentration required to inhibit 50% and 90% of viral replication, respectively.

| HIV-1 Isolate | Mean EC50 (nM) | Mean EC90 (nM) | Cell Type | Reference |

| Diverse R5 Isolates (Panel) | 0.04 - 2.3 | 0.45 - 18 | PBMCs | [3] |

| JR-CSF | Not specified | Not specified | Not specified | [3] |

| Ba-L | Not specified | Not specified | Not specified | [3] |

Note: Specific EC50 and EC90 values for individual isolates like JR-CSF and Ba-L were not detailed in the provided search results, but they were part of the panel of genetically diverse isolates tested.

Experimental Protocols

HIV-1 Env-Pseudotyped Virus Production

This protocol describes the generation of single-round infectious HIV-1 pseudoviruses. These viruses contain an HIV-1 backbone plasmid with a defective envelope (Env) gene and a reporter gene (e.g., luciferase), and a separate plasmid expressing the HIV-1 Env protein of interest.

Materials:

-

HEK293T cells

-

Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

HIV-1 Env-expressing plasmid

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

0.45 µm filters

Procedure:

-

Cell Seeding: Seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.[6]

-

Transfection Complex Preparation:

-

In a sterile tube, mix the Env-deficient backbone plasmid and the Env-expressing plasmid.[7]

-

Add the plasmid DNA mixture to serum-free DMEM.

-

In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow for complex formation.

-

-

Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flask to ensure even distribution.[8]

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[8]

-

Virus Harvest:

-

Collect the cell culture supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation to remove cell debris.

-

Filter the supernatant through a 0.45 µm filter.[8]

-

The pseudovirus stock can be aliquoted and stored at -80°C.

-

In Vitro HIV-1 Entry Assay (Pseudovirus Neutralization Assay)

This assay measures the ability of this compound to inhibit the entry of Env-pseudotyped HIV-1 into target cells.

Materials:

-

Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, which contain a Tat-responsive luciferase reporter gene)

-

Env-pseudotyped HIV-1 virus stock

-

This compound stock solution

-

96-well cell culture plates (white, solid-bottom for luminescence)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the target cells (e.g., TZM-bl) in a 96-well plate at an appropriate density and incubate overnight.[9]

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Incubation with Inhibitor:

-

Remove the medium from the cells.

-

Add the diluted this compound to the appropriate wells.

-

Incubate the plates for 1 hour at 37°C.[10]

-

-

Infection:

-

Add the Env-pseudotyped virus to each well. The amount of virus should be pre-determined by a titration experiment to yield a sufficient signal-to-noise ratio.[9]

-

Incubate the plates for 48 hours at 37°C.

-

-

Lysis and Luminescence Measurement:

-

Remove the supernatant from the wells.

-

Lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus control wells (no inhibitor).

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro HIV-1 pseudovirus entry assay.

Functional Assays for CCR5 Antagonism

Beyond direct viral entry inhibition, the antagonistic properties of Vicriviroc on the CCR5 receptor can be confirmed through functional assays that measure the inhibition of natural chemokine signaling.

Chemotaxis Assay

This assay assesses the ability of Vicriviroc to block the migration of CCR5-expressing cells towards a CCR5 ligand (e.g., MIP-1α).

Principle: CCR5-expressing cells are placed in the upper chamber of a transwell plate, and a chemoattractant (MIP-1α) is placed in the lower chamber. In the presence of an effective CCR5 antagonist like Vicriviroc, the cells will not migrate towards the chemoattractant.

Brief Protocol:

-

Incubate CCR5-expressing cells (e.g., Ba/F3-CCR5) with varying concentrations of Vicriviroc.[3]

-

Place the cells in the upper chamber of a chemotaxis plate.[11]

-

Add a CCR5 ligand (e.g., MIP-1α) to the lower chamber.[11]

-

Incubate to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber, often using a cell viability reagent that produces a luminescent signal.[11]

Calcium Flux Assay

This assay measures the ability of Vicriviroc to block the intracellular calcium mobilization that is induced by the binding of a chemokine to CCR5.

Principle: Binding of a chemokine like RANTES to CCR5 triggers a G-protein coupled signaling cascade, leading to an increase in intracellular calcium. Vicriviroc's antagonism of CCR5 will prevent this calcium flux.

Brief Protocol:

-

Load CCR5-expressing cells (e.g., U-87-CCR5) with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[4]

-

Add varying concentrations of Vicriviroc to the cells.[4]

-

Stimulate the cells with a CCR5 ligand (e.g., RANTES).[4]

-

Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorometric imaging plate reader (FLIPR).[4]

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. Pseudovirus neutralization assay [bio-protocol.org]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inefficient entry of vicriviroc-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Vicriviroc Maleate Synergy with other Antiretrovirals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vicriviroc Maleate is a potent antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. As part of the combination antiretroviral therapy (cART) paradigm, evaluating the synergistic, additive, or antagonistic interactions of Vicriviroc with other antiretroviral agents is crucial for optimizing treatment regimens, minimizing toxicity, and combating the emergence of drug resistance. These application notes provide detailed protocols for assessing the in vitro synergy of this compound with other antiretrovirals.

Data Presentation

The synergistic potential of this compound in combination with other antiretroviral agents can be quantified using various metrics, including the Combination Index (CI) and the Dose Reduction Index (DRI). Lower CI values indicate stronger synergy, while higher DRI values suggest a greater potential for dose reduction of the individual drugs in a combination, thereby potentially reducing toxicity.

A study investigating the combination of Vicriviroc (VCV) with Rapamycin (RAPA), which reduces CCR5 density, demonstrated significant antiviral synergy. The following tables summarize the quantitative data from this study, illustrating how to present such findings.

Table 1: Combination Index (CI) for Vicriviroc and Rapamycin Combination

| Drug Combination | Effect Level | Combination Index (CI) | Interpretation |

| Vicriviroc + Rapamycin | 50% Inhibition (IC50) | 0.1 | Strong Synergy |

| Vicriviroc + Rapamycin | 75% Inhibition (IC75) | 0.06 | Very Strong Synergy |

| Vicriviroc + Rapamycin | 90% Inhibition (IC90) | 0.04 | Very Strong Synergy |

| A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |

Table 2: Dose Reduction Index (DRI) for Vicriviroc and Rapamycin Combination

| Drug | Dose Reduction Index (DRI) Range |

| Vicriviroc | 19 to 658-fold |

| Rapamycin | 8 to 41-fold |

| The DRI indicates the fold-reduction of the dose of a single drug in a combination to achieve the same effect as the drug used alone. |

Experimental Protocols

In Vitro HIV-1 Synergy Testing using the Checkerboard Assay with a Luciferase Reporter Gene Readout

This protocol describes a common method for assessing the synergistic, additive, or antagonistic effects of Vicriviroc in combination with other antiretroviral drugs against HIV-1 infection in a cell-based assay. The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-driven luciferase reporter gene, making it a standard tool for HIV-1 entry and neutralization assays.

Materials:

-

TZM-bl cells (available from the NIH AIDS Reagent Program)

-

Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HIV-1 virus stock (R5-tropic, e.g., BaL or JR-FL)

-

This compound

-

Other antiretroviral agent(s) for combination testing (e.g., Zidovudine, Lamivudine, Efavirenz, Indinavir)

-

96-well flat-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Preparation:

-

Culture TZM-bl cells in Complete Growth Medium at 37°C in a humidified 5% CO2 incubator.

-

On the day of the assay, harvest cells using trypsin-EDTA, wash with fresh medium, and resuspend to a concentration of 1 x 10^5 cells/mL.

-

-

Drug Dilution (Checkerboard Setup):

-

Prepare serial dilutions of this compound and the other antiretroviral drug(s) in Complete Growth Medium in separate 96-well plates (master plates). A typical checkerboard assay uses a 7x7 or 8x8 matrix of concentrations.

-

For each drug, prepare a 2-fold serial dilution series, starting from a concentration several-fold higher than the known IC50.

-

In a new 96-well assay plate, add 50 µL of the appropriate Vicriviroc dilution to each well in a row-wise manner.

-

Add 50 µL of the appropriate dilution of the second antiretroviral drug to each well in a column-wise manner. This creates a matrix of wells with varying concentrations of both drugs.

-

Include wells with each drug alone (in serial dilution) and wells with no drugs (virus control).

-

-

Virus Infection:

-

Dilute the HIV-1 virus stock in Complete Growth Medium to a concentration that yields a strong luciferase signal (typically determined through prior titration).

-

Add 50 µL of the diluted virus to each well of the assay plate containing the drug dilutions.

-

-

Cell Seeding and Incubation:

-

Add 50 µL of the prepared TZM-bl cell suspension (5,000 cells) to each well.

-

The final volume in each well will be 200 µL.

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the 48-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Carefully remove 100 µL of the culture medium from each well.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate at room temperature for 2 minutes to allow for cell lysis.

-

Transfer 150 µL of the lysate to a white-walled 96-well plate suitable for luminescence reading.

-

Measure the luciferase activity in a luminometer.

-

Data Analysis

The raw data from the luminometer (Relative Light Units, RLU) is used to calculate the percentage of viral inhibition for each drug concentration and combination.

Calculation of Percent Inhibition: % Inhibition = 100 x [1 - (RLU of drug-treated well - RLU of cell control) / (RLU of virus control - RLU of cell control)]

Synergy Analysis:

The interaction between Vicriviroc and the other antiretroviral(s) can be quantified using several models. The MacSynergy II program, which is based on the Bliss independence model, is a widely used tool. Alternatively, the Combination Index (CI) and Dose Reduction Index (DRI) can be calculated using software like CompuSyn.

-

MacSynergy II: This program calculates the theoretical additive effect of two drugs and compares it to the experimentally observed effect. The difference is plotted as a three-dimensional surface, where peaks above the plane of additivity indicate synergy and valleys below indicate antagonism. The volume of the synergistic or antagonistic interaction is also calculated.

-

Combination Index (CI): The CI is a quantitative measure of the degree of drug interaction.

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Dose Reduction Index (DRI): The DRI quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug alone. A DRI value greater than 1 is favorable.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to illustrate key pathways and experimental workflows.

Caption: HIV-1 Entry and Mechanism of Action of Vicriviroc.

Application Notes and Protocols for Studying CCR5 Signaling Pathways Using Vicriviroc Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc maleate is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] As a noncompetitive allosteric antagonist, vicriviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][4] This binding induces a conformational change in the receptor, thereby preventing the binding of its natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) and blocking the entry of R5-tropic HIV-1.[1][2][5] These characteristics make vicriviroc an invaluable tool for investigating the intricate signaling pathways mediated by CCR5 in various physiological and pathological processes, including immune responses and viral pathogenesis.[6][7][8]

These application notes provide detailed protocols for utilizing this compound to study CCR5 signaling, along with quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

Vicriviroc acts as a functional antagonist, inhibiting chemokine-induced signaling cascades downstream of CCR5.[2][9] Upon ligand binding, CCR5, a G-protein coupled receptor (GPCR), activates heterotrimeric G-proteins, primarily of the Gαi and Gαq families.[6] This initiates a cascade of intracellular events, including calcium mobilization, GTPγS exchange, and activation of downstream kinases such as PI3K, AKT, and ERK, ultimately leading to cellular responses like chemotaxis, proliferation, and survival.[6][10] Vicriviroc effectively blocks these signaling events by preventing the initial ligand-receptor interaction.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the in vitro inhibitory activity of vicriviroc in various functional assays, providing key quantitative data for experimental planning.

| Assay Type | Ligand/Stimulus | Cell Line | IC50 (nM) | Reference |

| Chemotaxis Assay | MIP-1α | Ba/F3-CCR5 | < 1 | [2] |

| Calcium Flux Assay | RANTES (CCL5) | U-87-CCR5 | 16 | [11] |

| GTPγS Exchange Assay | RANTES (CCL5) | HTS-hCCR5 | 4.2 ± 1.3 | [2] |

| HIV-1 Replication Assay | R5-tropic HIV-1 | PBMCs | Not specified | [2] |

IC50 values represent the concentration of vicriviroc required to inhibit 50% of the maximal response.

Experimental Protocols

Chemotaxis Assay

This protocol is designed to assess the ability of vicriviroc to inhibit chemokine-mediated cell migration.

Materials:

-

Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5)

-

Chemotaxis chambers (e.g., 96-well ChemoTx plates, 5 µm pore size)

-

Recombinant human MIP-1α (CCL3)

-

This compound

-